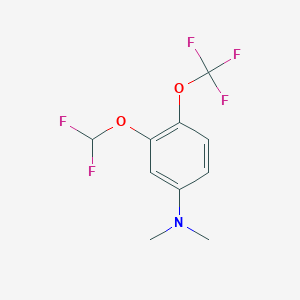
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of both difluoromethoxy and trifluoromethoxy groups makes it a compound of interest in various fields, including medicinal chemistry and materials science. Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the reaction of a suitable aromatic precursor with difluoromethoxy and trifluoromethoxy reagents under controlled conditions. For example, the use of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin can yield trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Another fluorinated aromatic compound with similar properties.
1-(Difluoromethoxy)-5-(difluoromethyl)-4-ethyl-2-(trifluoromethoxy)benzene: A compound with multiple fluorine substituents, offering unique chemical properties.
Uniqueness
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene is unique due to the combination of difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H10F5NO2 |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
3-(difluoromethoxy)-N,N-dimethyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H10F5NO2/c1-16(2)6-3-4-7(18-10(13,14)15)8(5-6)17-9(11)12/h3-5,9H,1-2H3 |
InChI Key |
MJGRBGWYJHQESI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















